molecular formula C3Br6S2 B14490924 3,3,4,4,5,5-Hexabromo-1,2-dithiolane CAS No. 65685-34-9

3,3,4,4,5,5-Hexabromo-1,2-dithiolane

Cat. No.: B14490924
CAS No.: 65685-34-9
M. Wt: 579.6 g/mol
InChI Key: HHDZGORFDAAKKB-UHFFFAOYSA-N
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Description

3,3,4,4,5,5-Hexabromo-1,2-dithiolane is a compound belonging to the class of 1,2-dithiolanes, characterized by the presence of six bromine atoms attached to a five-membered ring containing two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5-Hexabromo-1,2-dithiolane typically involves the bromination of 1,2-dithiolane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 3,3,4,4,5,5-Hexabromo-1,2-dithiolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or disulfide forms using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3,4,4,5,5-Hexabromo-1,2-dithiolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5-Hexabromo-1,2-dithiolane involves its interaction with molecular targets through its bromine and sulfur atoms. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular pathways, including those involved in cell division and metabolism .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 3,3,4,4,5,5-Hexabromo-1,2-dithiolane is unique due to its high bromine content and specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

65685-34-9

Molecular Formula

C3Br6S2

Molecular Weight

579.6 g/mol

IUPAC Name

3,3,4,4,5,5-hexabromodithiolane

InChI

InChI=1S/C3Br6S2/c4-1(5)2(6,7)10-11-3(1,8)9

InChI Key

HHDZGORFDAAKKB-UHFFFAOYSA-N

Canonical SMILES

C1(C(SSC1(Br)Br)(Br)Br)(Br)Br

Origin of Product

United States

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